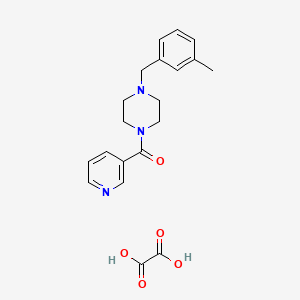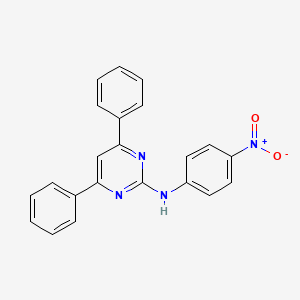![molecular formula C16H16N2O4 B5103948 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as FMMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause birth defects. Despite its controversial history, thalidomide has been repurposed for the treatment of various diseases, including leprosy and multiple myeloma. FMMP is a modified version of thalidomide that has been designed to improve its efficacy and reduce its side effects.
Wirkmechanismus
The mechanism of action of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two cytokines that play a role in inflammation and cancer. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the formation of new blood vessels, which is a process that is essential for tumor growth.
Biochemical and Physiological Effects
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to modulate the activity of immune cells, including T cells and natural killer (NK) cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and good bioavailability, making it suitable for use in animal models. However, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione derivatives with improved efficacy and reduced toxicity. Additionally, the use of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies is an area of active research. Finally, the development of new disease models to study the effects of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is an important area of future research. Overall, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-methoxyphenylhydrazine with furfural, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then reacted with phthalic anhydride and ammonium acetate to yield 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. This process has been optimized to produce high yields of pure 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-6-4-11(5-7-12)18-15(19)9-14(16(18)20)17-10-13-3-2-8-22-13/h2-8,14,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPMWWQLNJJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)


![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![1-(2-methoxybenzyl)-N-{2-[methyl(2-phenylethyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5103928.png)
![5-methyl-5-{3-[(2-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B5103933.png)
![2-(4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5103940.png)

